molecular formula C12H9ClN2S B11861991 4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine

4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine

Cat. No.: B11861991
M. Wt: 248.73 g/mol
InChI Key: LZOIRRDENLRZOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions, followed by chlorination and cyclization . Another approach includes the use of 2-chloropyrimidine derivatives, which undergo nucleophilic substitution with thiophenol derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biochemical pathways, leading to the desired biological effect . For example, its anticancer activity may be due to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9ClN2S

Molecular Weight

248.73 g/mol

IUPAC Name

4-chloro-2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine

InChI

InChI=1S/C12H9ClN2S/c13-11-9-6-16-7-10(9)14-12(15-11)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

LZOIRRDENLRZOT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1)N=C(N=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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